molecular formula C23H25NO5S B5378067 5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione

5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B5378067
M. Wt: 427.5 g/mol
InChI Key: MIRSLFGILPWBFL-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione have been extensively studied. This compound has been found to improve insulin sensitivity, decrease blood glucose levels, and reduce inflammation and oxidative stress. It has also been shown to protect against neuronal damage and inhibit cancer cell growth.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione in lab experiments include its potent antidiabetic and anti-inflammatory properties, as well as its neuroprotective and anticancer effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of 5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione. These include the development of novel synthetic methods to improve its yield and purity, the exploration of its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative disorders, and the investigation of its potential as a drug delivery system for other therapeutics. Additionally, further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity and side effects.
In conclusion, 5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione is a compound with significant potential for therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.

Synthesis Methods

The synthesis of 5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the reaction of 5-ethyl-2-thioxo-1,3-thiazolidin-4-one with 3-(4-ethylphenoxy)propylbromide in the presence of potassium carbonate. The resulting product is then treated with 3-ethoxybenzaldehyde in ethanol to yield the final compound.

Scientific Research Applications

The potential therapeutic applications of 5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione have been extensively studied in the scientific community. This compound has been found to exhibit significant antidiabetic, anti-inflammatory, and antioxidant properties. It has also been shown to possess neuroprotective and anticancer effects.

properties

IUPAC Name

(5Z)-5-[[3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S/c1-3-16-6-9-18(10-7-16)28-12-5-13-29-19-11-8-17(14-20(19)27-4-2)15-21-22(25)24-23(26)30-21/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,26)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRSLFGILPWBFL-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=O)S3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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